molecular formula C18H15F2N3O2 B2901457 2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1448066-06-5

2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2901457
CAS No.: 1448066-06-5
M. Wt: 343.334
InChI Key: YSFYWFKPBMVLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule is built from a nicotinonitrile scaffold linked via an ether bridge to a piperidine ring, which is further functionalized with a 3,4-difluorobenzoyl group. The incorporation of fluorine atoms is a common strategy in drug design to influence a compound's pharmacokinetics, such as its metabolic stability, membrane permeability, and binding affinity . The specific molecular architecture of this compound suggests its potential utility as a key intermediate or building block in the synthesis of more complex bioactive molecules. Researchers may explore its application in developing protease inhibitors, kinase inhibitors, or other targeted therapeutics, given the prevalence of similar piperidine and fluorinated aromatic structures in modern drug discovery projects . For instance, fluorinated piperidine derivatives are actively investigated for their role as enzyme inhibitors, highlighting the research value of this compound class . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c19-15-4-3-12(10-16(15)20)18(24)23-8-5-14(6-9-23)25-17-13(11-21)2-1-7-22-17/h1-4,7,10,14H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFYWFKPBMVLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole), both studied as synergists for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) . Below is a comparative analysis:

Property 2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile DMPI CDFII
Core Structure Nicotinonitrile Indole-pyridine hybrid Indole-chlorophenyl hybrid
Piperidine Substituents 3,4-Difluorobenzoyl 2,3-Dimethylphenylmethyl 2,3-Dimethylbenzyl + 2-chlorophenyl
Electron-Withdrawing Groups Cyano (-CN), Fluorine (3,4-diF) Methyl groups (electron-donating) Chlorine (electron-withdrawing), Fluorine
Reported Activity Hypothesized antimicrobial/kinase inhibition MRSA synergism with carbapenems Enhanced MRSA inhibition via dual-targeting

Physicochemical and Pharmacokinetic Insights

The cyano group in nicotinonitrile may improve metabolic stability compared to DMPI’s methylated indole .

Thermodynamic Stability: Analogous piperidine derivatives (e.g., nifedipine analogs) exhibit solid-liquid equilibrium behavior in organic solvents, suggesting that this compound may follow similar solubility models in polar aprotic solvents like DMSO or acetonitrile .

Biological Activity :

  • DMPI and CDFII act via bacterial efflux pump inhibition, leveraging their piperidine scaffolds to disrupt membrane proteins .
  • The fluorinated benzoyl group in the target compound may enhance target binding (e.g., kinase ATP pockets) due to fluorine’s electronegativity and small atomic radius.

Q & A

Q. What are the standard protocols for synthesizing 2-((1-(3,4-Difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile in a research laboratory?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Chlorination of precursor nicotinonitriles using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions (15–24 hours) .
  • Step 2: Nucleophilic substitution or coupling reactions to introduce the piperidinyl-oxy moiety, often requiring anhydrous solvents (e.g., DMF, THF) and catalysts like potassium carbonate .
  • Step 3: Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Critical Considerations:

  • Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
  • Optimize stoichiometry to avoid side products (e.g., over-chlorination) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust/aerosols .
  • Storage: Seal in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Store at 2–8°C in a dry, dark environment .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess thermal and moisture sensitivity .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry of the difluorobenzoyl and nicotinonitrile moieties. Look for coupling patterns (e.g., aromatic protons, fluorine splitting) .
  • FT-IR: Identify key functional groups (C≡N stretch ~2220 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Process Control: Use statistical optimization (e.g., Design of Experiments) to vary reaction parameters (temperature, solvent polarity, catalyst loading) .
  • Catalyst Screening: Test alternatives to PCl₅, such as Lewis acids (e.g., ZnCl₂) or organocatalysts, to reduce side reactions .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .

Example Optimization Table:

ParameterBaseline (Yield)Optimized (Yield)Improvement Strategy
Reaction Time15 h (65%)12 h (78%)Increased stirring rate
SolventDMF (70%)THF (85%)Lower polarity reduces hydrolysis

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's reactivity?

Methodological Answer:

  • Validation Workflow:
    • Re-run Simulations: Adjust DFT parameters (basis sets, solvation models) to better match experimental conditions .
    • Experimental Replicates: Conduct triplicate assays under controlled conditions (pH, temperature) to rule out variability .
    • Cross-Disciplinary Analysis: Integrate crystallography (e.g., X-ray diffraction) to validate electronic structure predictions .

Example Case:
A computational model predicting nucleophilic attack at the pyridine ring may conflict with experimental data showing piperidine oxidation. Crystallographic analysis of intermediates can clarify the dominant pathway .

Q. What theoretical frameworks are applicable when investigating the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases) .
  • Pharmacophore Modeling: Identify critical structural features (e.g., hydrogen-bond acceptors from the difluorobenzoyl group) driving bioactivity .
  • Systems Biology: Apply network pharmacology to map multi-target interactions and off-target effects .

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